1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine core, making it a valuable scaffold for the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized solvents can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-D]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a pyrido[2,3-D]pyrimidine structure.
Uniqueness
1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the 2-methylpiperidino group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6,10-dimethyl-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C19H22N4O2/c1-12-7-6-10-23-16(12)20-17-14(18(23)24)11-15(21(17)3)19(25)22-9-5-4-8-13(22)2/h6-7,10-11,13H,4-5,8-9H2,1-3H3 |
InChI Key |
ZEKNAVFVJPEWLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
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